molecular formula C25H21FN2O5 B5986671 methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate

methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate

Cat. No. B5986671
M. Wt: 448.4 g/mol
InChI Key: NXRDJQWTHNOXDX-KGENOOAVSA-N
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Description

Methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate involves the inhibition of various enzymes and proteins involved in cancer cell growth and inflammation. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition results in the prevention of cancer cell invasion and metastasis. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, resulting in reduced inflammation.
Biochemical and Physiological Effects:
Methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, resulting in the inhibition of cancer cell growth. Additionally, it has been found to reduce the production of reactive oxygen species, which are known to contribute to cancer development and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate in lab experiments is its relatively low toxicity, making it a safer alternative to other anticancer and anti-inflammatory compounds. However, its low solubility in water can pose a challenge in certain experiments, requiring the use of organic solvents.

Future Directions

There are several future directions for the study of methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate. One potential direction is the development of more efficient synthesis methods to improve yield and reduce production costs. Additionally, further studies are needed to investigate its potential applications in other fields such as materials science and nanotechnology. Finally, more research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate is a chemical compound with significant potential in medicinal chemistry and other fields. Its anticancer and anti-inflammatory properties have been extensively studied, and it has shown promise as a safer alternative to other compounds. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate involves the condensation of 4-fluorobenzaldehyde, 2-methoxybenzoyl chloride, and 3-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound.

Scientific Research Applications

Methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells, particularly breast cancer cells. Additionally, it has shown potential as an anti-inflammatory agent, with studies indicating its ability to reduce inflammation in animal models.

properties

IUPAC Name

methyl 3-[[(E)-3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5/c1-32-22-9-4-3-8-20(22)23(29)28-21(14-16-10-12-18(26)13-11-16)24(30)27-19-7-5-6-17(15-19)25(31)33-2/h3-15H,1-2H3,(H,27,30)(H,28,29)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRDJQWTHNOXDX-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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